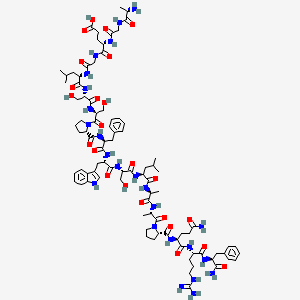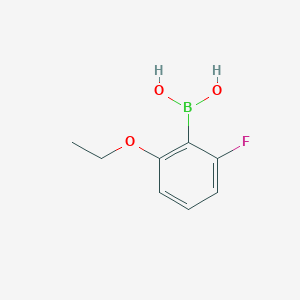
Ácido 2-etoxi-6-fluorofenilborónico
Descripción general
Descripción
2-Ethoxy-6-fluorophenylboronic acid is an organoboron compound with the molecular formula C8H10BFO3. It is a boronic acid derivative, characterized by the presence of an ethoxy group and a fluorine atom attached to a phenyl ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the field of cross-coupling reactions.
Aplicaciones Científicas De Investigación
2-Ethoxy-6-fluorophenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound is utilized in the development of fluorescent probes and sensors for biological imaging and diagnostic applications.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates for the treatment of various diseases.
Industry: The compound is employed in the production of advanced materials, such as liquid crystals and polymers, due to its unique chemical properties.
Mecanismo De Acción
Target of Action
The primary target of 2-Ethoxy-6-fluorophenylboronic acid is the palladium catalyst used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
2-Ethoxy-6-fluorophenylboronic acid interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The primary biochemical pathway affected by 2-Ethoxy-6-fluorophenylboronic acid is the SM coupling reaction . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .
Result of Action
The result of the action of 2-Ethoxy-6-fluorophenylboronic acid is the formation of a new carbon–carbon bond via the SM coupling reaction . This reaction is a key step in the synthesis of many complex organic compounds .
Action Environment
The action of 2-Ethoxy-6-fluorophenylboronic acid is influenced by the reaction conditions of the SM coupling . The reaction is known for its mild and functional group tolerant conditions . The compound is also known to be water-soluble, which may influence its action, efficacy, and stability in aqueous environments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-6-fluorophenylboronic acid typically involves the reaction of 2-ethoxy-6-fluorophenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the Grignard reagent. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods: On an industrial scale, the production of 2-Ethoxy-6-fluorophenylboronic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethoxy-6-fluorophenylboronic acid is primarily involved in Suzuki-Miyaura cross-coupling reactions, where it acts as a boron reagent. This reaction is widely used for the formation of carbon-carbon bonds, making it a valuable tool in the synthesis of biaryl compounds.
Common Reagents and Conditions: The Suzuki-Miyaura coupling reaction typically requires a palladium catalyst, such as palladium acetate or palladium chloride, and a base, such as potassium carbonate or sodium hydroxide. The reaction is usually carried out in an organic solvent, such as toluene or ethanol, at elevated temperatures ranging from 50°C to 100°C.
Major Products: The primary products of the Suzuki-Miyaura coupling reaction involving 2-Ethoxy-6-fluorophenylboronic acid are biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Comparación Con Compuestos Similares
- 3-Fluorophenylboronic acid
- 2,6-Dimethoxyphenylboronic acid
- 2-Fluoro-6-methoxybenzoic acid
These compounds are often used in similar applications but may offer different reactivity profiles and selectivity based on their substituents.
Propiedades
IUPAC Name |
(2-ethoxy-6-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO3/c1-2-13-7-5-3-4-6(10)8(7)9(11)12/h3-5,11-12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRTVQOQSGKXOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1F)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584406 | |
| Record name | (2-Ethoxy-6-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957062-68-9 | |
| Record name | (2-Ethoxy-6-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4'-Chloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine](/img/structure/B1591177.png)

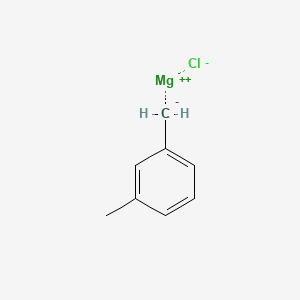
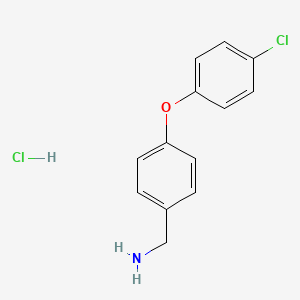
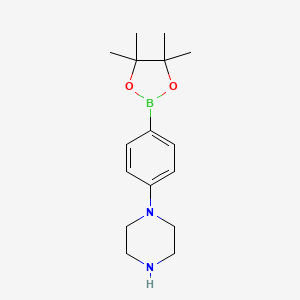
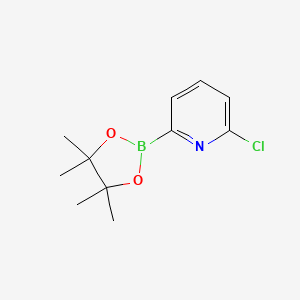
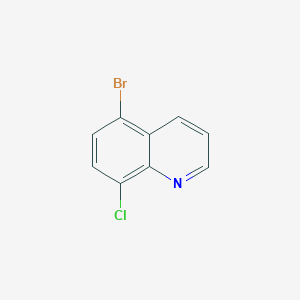
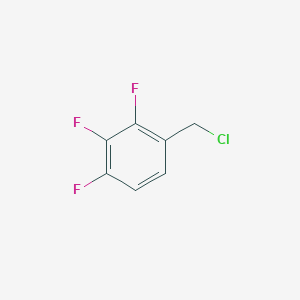
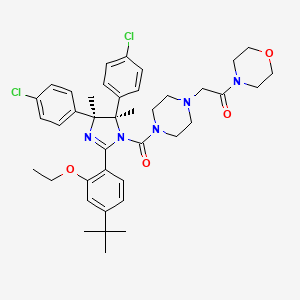
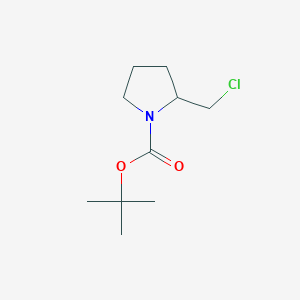
![5-Azoniaspiro[4.4]nonane tetrafluoroborate](/img/structure/B1591191.png)

